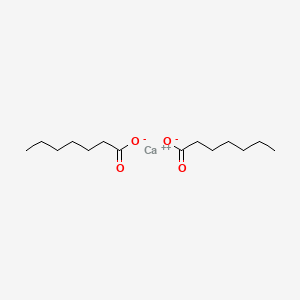![molecular formula C16H14INO3 B14803897 4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate is a chemical compound with the molecular formula C16H14INO3. It is known for its unique structure, which includes an imino group, an iodophenyl group, and a methoxyphenyl acetate group.
Preparation Methods
The synthesis of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 4-iodoaniline in absolute ethanol under reflux conditions for three hours. The resulting Schiff base is then recrystallized from absolute ethanol. This Schiff base is further reacted with octadecanoic acid and 4-dimethylaminopyridine in dichloromethane to yield the final product .
Chemical Reactions Analysis
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodophenyl group can undergo substitution reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with molecular targets through its imino and iodophenyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate include other Schiff base esters and compounds with similar functional groups. For example:
4-{[(4-methoxyphenyl)imino]methyl}phenyl acetate: Similar structure but with a methoxy group instead of an iodine atom.
4-{[(4-chlorophenyl)imino]methyl}phenyl acetate: Contains a chlorine atom instead of an iodine atom.
The uniqueness of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate lies in its iodophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C16H14INO3 |
|---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14INO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3 |
InChI Key |
BJJZUNBGNPYDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
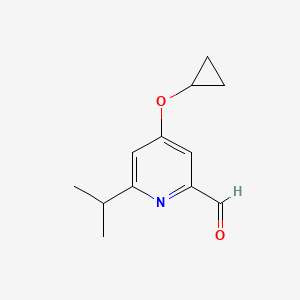
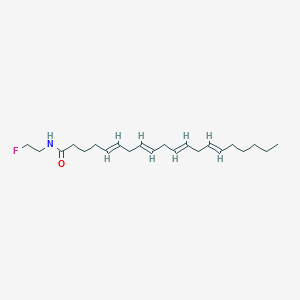
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
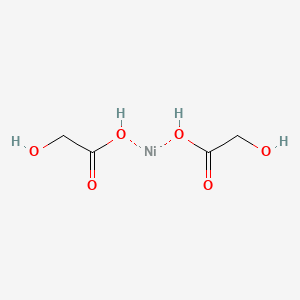
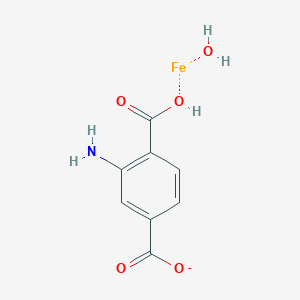
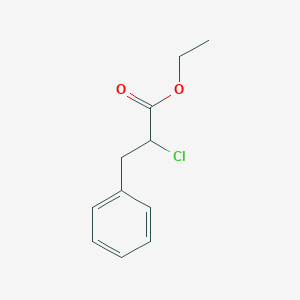
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
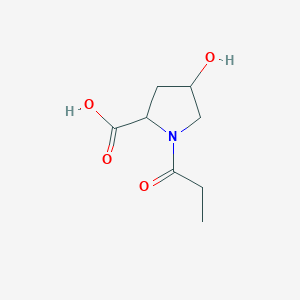
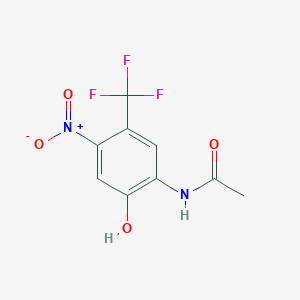
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
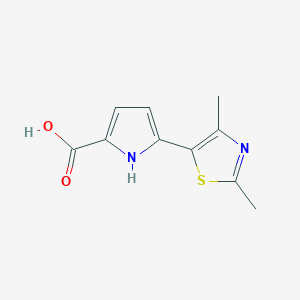
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)
